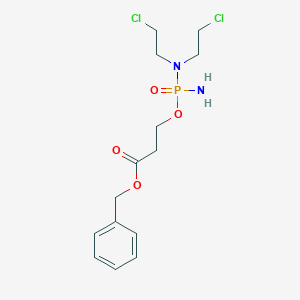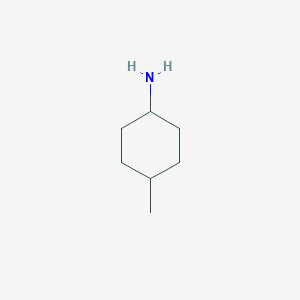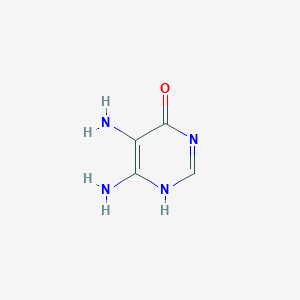
1-(2-Hydroxyphenyl)piperazine
説明
Synthesis Analysis
The synthesis of 1-(2-Hydroxyphenyl)piperazine derivatives involves several chemical reactions, including the Mannich reaction, which uses phenol derivatives, formaldehyde, and piperazine. For example, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is synthesized through this reaction, demonstrating the compound's capability as an antioxidant (Prabawati, 2016). Similarly, other derivatives have been prepared through nucleophilic substitution reactions, showcasing the compound's versatility in synthesis processes (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyphenyl)piperazine derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction methods. These studies provide insights into the compound's structural features and conformational stability, which are crucial for understanding its reactivity and properties (Zhang et al., 2007).
Chemical Reactions and Properties
1-(2-Hydroxyphenyl)piperazine undergoes various chemical reactions, including alkylation, acidulation, and reduction, to produce pharmaceutical intermediates. These reactions demonstrate the compound's reactivity and potential for functionalization, which is essential for developing new materials and drugs (Quan, 2006).
Physical Properties Analysis
The physical properties of 1-(2-Hydroxyphenyl)piperazine and its derivatives, such as melting points and solubility, are determined by their molecular structure and substituents. These properties are crucial for their application in various fields, influencing their processing, formulation, and performance in end-use applications.
Chemical Properties Analysis
The chemical properties of 1-(2-Hydroxyphenyl)piperazine derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their potential applications. Spectroscopic studies, such as FT-IR, FT-Raman, NMR, and UV-Vis, along with quantum chemical computations, provide valuable information on these properties, aiding in the design and development of new compounds with desired functionalities (Prabavathi et al., 2015).
科学的研究の応用
Piperazine and its derivatives, including “1-(2-Hydroxyphenyl)piperazine”, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
-
Pharmaceutical Compounds Synthesis
- Piperazine derivatives are used in the preparation of various pharmaceutical compounds . They are key components of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil (sold as Viagra) .
- The methods of application involve various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- The outcomes of these applications are the production of effective pharmaceutical compounds that are used in treating various health conditions .
-
Polyurethane Catalysts
- Piperazine derivatives are used as intermediates in the manufacture of polyurethane catalysts .
- The methods of application involve various chemical reactions, but the specific procedures and technical details are not provided in the available resources .
- The outcome of this application is the production of effective catalysts used in the manufacture of polyurethane .
-
Antidepressant
- Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant properties .
- The methods of application involve various chemical reactions, but the specific procedures and technical details are not provided in the available resources .
- The outcome of this application is the production of effective antidepressant drugs .
-
Preparation of Substituted Imidazoles and Oxazoles
- 2-(Piperazin-1-yl)phenol, a derivative of piperazine, is used in the preparation of substituted imidazoles and oxazoles in the treatment of cancers and other medical conditions .
- The methods of application involve various chemical reactions, but the specific procedures and technical details are not provided in the available resources .
- The outcome of this application is the production of effective drugs used in the treatment of cancers and other medical conditions .
-
Synthesis of Ketoconazole
- Piperazine derivatives can be used in the multi-step synthesis of ketoconazole, a medication used to treat a variety of fungal infections .
- The methods of application involve various chemical reactions, but the specific procedures and technical details are not provided in the available resources .
- The outcome of this application is the production of effective antifungal medication .
- Antihypertensive
- Piperazine derivatives are known for their antihypertensive properties .
- The methods of application involve various chemical reactions, but the specific procedures and technical details are not provided in the available resources .
- The outcome of this application is the production of effective antihypertensive drugs .
Safety And Hazards
特性
IUPAC Name |
2-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORNTHBBLYBAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143733 | |
| Record name | o-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)piperazine | |
CAS RN |
1011-17-2 | |
| Record name | 2-(1-Piperazinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(1-Piperazinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(1-piperazinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-Piperazinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















